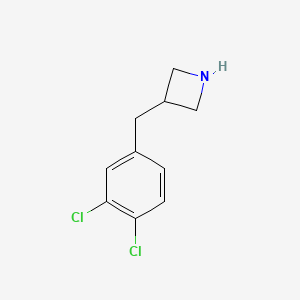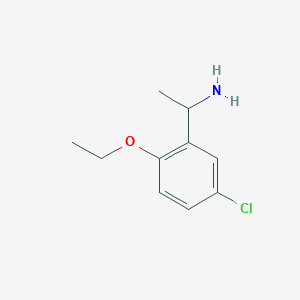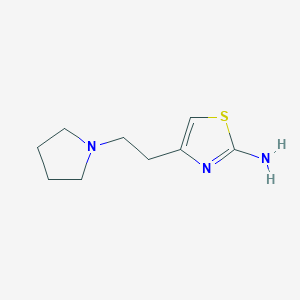![molecular formula C10H15N3O2S B13595521 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities and is of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of formamide as a reagent to introduce the formamido group. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the formamido group.
2-Methyl-1,3-thiazole-5-carboxylic acid: Precursor in the synthesis of the target compound.
2-Methyl-1,3-thiazole-5-amine: Another derivative with potential biological activities.
Uniqueness
2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide is unique due to its specific formamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C10H15N3O2S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-(1-amino-1-oxopentan-2-yl)-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H15N3O2S/c1-3-4-7(9(11)14)13-10(15)8-5-12-6(2)16-8/h5,7H,3-4H2,1-2H3,(H2,11,14)(H,13,15) |
InChI-Schlüssel |
DXESMCYFXYKUFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)N)NC(=O)C1=CN=C(S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)


![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)


![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)





